A Comprehensive Technical Guide to the Physicochemical Properties of 2-(6-Aminopyridin-3-yl)acetic Acid
A Comprehensive Technical Guide to the Physicochemical Properties of 2-(6-Aminopyridin-3-yl)acetic Acid
Abstract: 2-(6-Aminopyridin-3-yl)acetic acid is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its unique structural motif, featuring a pyridine ring substituted with both an amino group and an acetic acid moiety, imparts a complex and versatile physicochemical profile. This technical guide provides an in-depth exploration of these core properties, offering both theoretical predictions and validated experimental protocols for their determination. Designed for researchers, medicinal chemists, and formulation scientists, this document elucidates the compound's ionization behavior (pKa), solubility characteristics, and spectroscopic signature. By explaining the causality behind experimental design and providing self-validating methodologies, this guide serves as an authoritative resource for the effective utilization of 2-(6-aminopyridin-3-yl)acetic acid in research and development.
Core Molecular and Physical Properties
Chemical Identity and Structure
2-(6-Aminopyridin-3-yl)acetic acid is a bifunctional molecule possessing both acidic (carboxylic acid) and basic (amino group, pyridine nitrogen) centers. This duality is central to its chemical behavior and interaction with biological systems. Its fundamental identifiers and properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (6-amino-3-pyridinyl)acetic acid | [1] |
| CAS Number | 39658-45-2 | [1][2] |
| Molecular Formula | C₇H₈N₂O₂ | [1][2] |
| Molecular Weight | 152.15 g/mol | [1][2][3] |
| Canonical SMILES | C1=CC(=NC=C1CC(=O)O)N | [2] |
| InChI Key | CKUZZJJDLFBRDE-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | [1] |
| Typical Purity | ≥95% | [1] |
| Recommended Storage | Keep in a dark place, sealed in dry, 2-8°C | [1][2] |
Ionization and Acid-Base Properties (pKa)
The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. 2-(6-Aminopyridin-3-yl)acetic acid is an amphoteric compound with three potential ionization sites: the carboxylic acid, the pyridine ring nitrogen, and the exocyclic amino group. Understanding the pKa of each group is essential for predicting its behavior.
Theoretical Considerations
-
Carboxylic Acid Group (-COOH): This group is acidic and will lose a proton to form a carboxylate anion (-COO⁻). For related pyridine acetic acids, the pKa of this group is approximately 4.5.[4]
-
Pyridine Ring Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic, allowing it to accept a proton. Pyridine itself has a pKa of ~5.2. The presence of an electron-donating amino group is expected to increase the basicity (raise the pKa) of the ring nitrogen.
-
Amino Group (-NH₂): This group is also basic and can be protonated to form an ammonium cation (-NH₃⁺). The pKa of aminopyridines can vary significantly based on the substituent position.
The interplay of these groups results in a molecule that can exist in multiple protonation states depending on the pH of the environment.
Protonation States of 2-(6-Aminopyridin-3-yl)acetic Acid
The following diagram illustrates the stepwise deprotonation of the molecule as the pH increases from strongly acidic to strongly alkaline conditions.
Caption: Predominant ionic forms of the molecule across a pH range.
Experimental Protocol: Determination of pKa by Potentiometric Titration
The pKa values of ionizable groups must be determined experimentally.[5] Potentiometric titration is the gold standard method for this purpose.[6][7]
Principle: A solution of the compound is titrated with a strong acid and a strong base, and the pH is measured after each addition of titrant. The pKa is the pH at which an ionizable group is 50% titrated (i.e., the midpoint of a buffer region on the titration curve).
Methodology:
-
Preparation: Prepare a 0.1 M solution of 2-(6-aminopyridin-3-yl)acetic acid in deionized water. If solubility is limited, a co-solvent like methanol may be used, but the resulting pKa will be an apparent pKa (pKa').
-
Acid Titration: Place 20 mL of the sample solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Titrate with 0.1 M HCl, adding 0.2 mL increments and recording the pH after each addition until the pH stabilizes below 2.0.
-
Base Titration: In a separate experiment, titrate 20 mL of the sample solution with 0.1 M NaOH, again adding 0.2 mL increments and recording the pH until it stabilizes above 11.0.
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate two titration curves.
-
Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to identify the equivalence points (inflection points in the titration curve).
-
The pKa values are determined from the pH at the half-equivalence points. For a polyprotic substance like this, multiple pKa values corresponding to the different ionizable groups will be observed.
-
Solubility Profile
Solubility is a cornerstone of drug development, directly influencing bioavailability and formulation design.[8] The solubility of 2-(6-aminopyridin-3-yl)acetic acid is expected to be highly pH-dependent due to its multiple ionizable groups.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[9]
Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is measured.
Methodology:
-
System Preparation: Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) to simulate different physiological environments.
-
Equilibration: Add an excess amount of solid 2-(6-aminopyridin-3-yl)acetic acid to vials containing each buffer. The amount should be sufficient to ensure undissolved solid remains at equilibrium.
-
Agitation: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw a sample from the supernatant. This step is critical; phase separation can be achieved by centrifugation or filtration.[10] Filtration may lead to underestimation due to adsorption onto the filter material, while centrifugation may overestimate if fine particles remain suspended.[10] A 0.22 µm PVDF syringe filter is a common choice.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Reporting: The determined concentration is reported as the thermodynamic solubility in mg/mL or µg/mL for each specific buffer.
Workflow for Solubility Determination
Caption: Standard workflow for the shake-flask solubility assay.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of a synthesized compound. While experimental spectra for this specific molecule are not widely published, a robust profile can be predicted based on its structural components.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):
| Type | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~12.0 (broad) | Singlet | 1H, -COOH |
| ~7.8 | Singlet (or narrow d) | 1H, Pyridine H-2 | |
| ~7.2 | Doublet | 1H, Pyridine H-4 | |
| ~6.4 | Doublet | 1H, Pyridine H-5 | |
| ~5.8 (broad) | Singlet | 2H, -NH₂ | |
| ~3.4 | Singlet | 2H, -CH₂- | |
| ¹³C NMR | ~173 | - | C=O (acid) |
| ~158 | - | Pyridine C-6 | |
| ~148 | - | Pyridine C-2 | |
| ~138 | - | Pyridine C-4 | |
| ~122 | - | Pyridine C-3 | |
| ~108 | - | Pyridine C-5 | |
| ~38 | - | -CH₂- |
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with pH adjustment) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Analysis: Process the spectra to determine chemical shifts (ppm), multiplicities, and integration values, referencing against the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Predicted Key IR Absorptions (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Doublet | N-H stretching (amino group) |
| 3300 - 2500 | Very Broad | O-H stretching (carboxylic acid dimer) |
| ~1705 | Strong | C=O stretching (carboxylic acid) |
| ~1640 | Strong | N-H scissoring (amino group) |
| 1600, 1560 | Medium-Strong | C=C / C=N stretching (pyridine ring) |
| ~1420 | Medium | C-O-H bending |
| ~1250 | Medium | C-O stretching |
Experimental Protocol for FTIR Data Acquisition:
-
Sample Preparation: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture thoroughly to create a fine powder.
-
Pellet Formation: Press the powder into a thin, transparent pellet using a hydraulic press.
-
Acquisition: Obtain the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.[11]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Relative Intensity (%) | Assignment |
| 152 | High | [M]⁺ (Molecular Ion) |
| 107 | Medium | [M - COOH]⁺ (Loss of carboxylic acid group) |
| 93 | Medium | [M - COOH - CH₂]⁺ fragment |
| 78 | High | Pyridine fragment |
Experimental Protocol for MS Data Acquisition:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Ionize the sample using Electron Ionization (EI) or a softer technique like Electrospray Ionization (ESI) if analyzing from a solution.
-
Analysis: Analyze the resulting ions to determine their mass-to-charge ratio (m/z) and relative abundance.
General Workflow for Spectroscopic Characterization
Caption: Integrated workflow for structural elucidation using spectroscopy.
Conclusion
2-(6-Aminopyridin-3-yl)acetic acid presents a fascinating and functionally rich physicochemical profile. Its amphoteric nature, governed by three distinct ionizable groups, dictates its pH-dependent solubility and interaction in biological milieus. The spectroscopic predictions and experimental protocols detailed in this guide provide a robust framework for its unambiguous identification and characterization. For scientists in drug discovery and development, a thorough understanding of these properties is not merely academic; it is a prerequisite for designing effective screening cascades, developing viable formulations, and ultimately, unlocking the full therapeutic potential of molecules derived from this versatile scaffold.
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